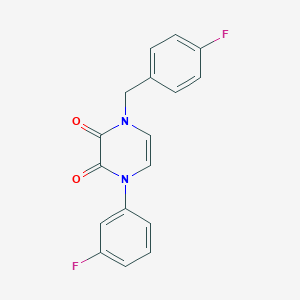

((E)-p-Bromostyryl)(p-tolyl) sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

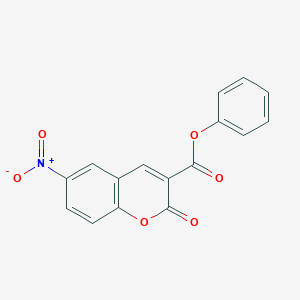

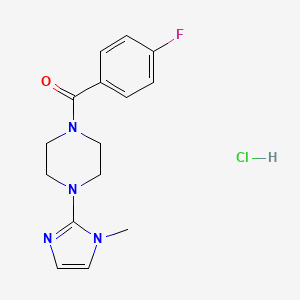

((E)-p-Bromostyryl)(p-tolyl) sulfone is a useful research compound. Its molecular formula is C15H13BrO2S and its molecular weight is 337.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanostructure and Swelling Relationships in Ionomers

The research by Kusoglu, Dursch, and Weber (2016) in "Advanced Functional Materials" delves into the morphology and swelling of perfluorinated sulfonic acid (PFSA) ionomers, highlighting the importance of equivalent weight (EW) and side-chain length in determining ionomer chemistry and phase separation. This study provides insights into the structural changes and mesoscale organization in PFSAs, potentially informing applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in solid electrolytes and other electrochemical technologies (Kusoglu, Dursch, & Weber, 2016).

Crystal and Molecular Structure Analysis

The works of Iwasaki, Mitamura, and Tsuchihashi (1975) in the "Bulletin of the Chemical Society of Japan" explore the crystal structure of related sulfone compounds. Their research on the crystal structure of (+)-1,2-dibromo-2-phenylethyl p-tolyl sulfoxide, formed from the ionic bromination of (+)-trans-β-styryl p-tolyl sulfoxide, uses X-ray diffraction to determine molecular configurations. This detailed structural analysis is crucial for understanding the behavior and potential applications of similar sulfone compounds (Iwasaki, Mitamura, & Tsuchihashi, 1975).

Synthesis and Transformations in Organic Chemistry

Lenihan and Shechter (1999) in "The Journal of Organic Chemistry" investigate the synthesis and cycloaddition of substituted o-quinodimethanes using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. This study illustrates the versatility of sulfone compounds in organic synthesis, potentially including (E)-p-Bromostyryl)(p-tolyl) sulfone, in forming complex organic structures (Lenihan & Shechter, 1999).

Electrolytes in Lithium Batteries

Sun and Angell's (2005) research in "Electrochemistry Communications" on sulfone-based electrolytes for lithium batteries highlights the potential of sulfones in high-energy density battery applications. Their study on sulfones with different lengths of oligoethylene glycol segments provides valuable information on the conductivity and stability of these compounds, which may extend to (E)-p-Bromostyryl)(p-tolyl) sulfone in similar contexts (Sun & Angell, 2005).

Insights into Perfluorinated Sulfonic-Acid Ionomers

Kusoglu and Weber (2017) in "Chemical Reviews" provide a comprehensive overview of perfluorinated sulfonic-acid (PFSA) membranes, discussing their complex behavior and role in emerging technologies. This review may offer a broader perspective on the applications of sulfone compounds like (E)-p-Bromostyryl)(p-tolyl) sulfone in various technological fields (Kusoglu & Weber, 2017).

Safety and Hazards

While specific safety and hazard information for “((E)-p-Bromostyryl)(p-tolyl) sulfone” is not available, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards and physical hazards . Internal hazards such as internal flooding, fire, toxic gas release, dropped loads, and explosion/missiles are also important considerations .

Eigenschaften

IUPAC Name |

1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVYSXNEPKDJOR-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)

![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)